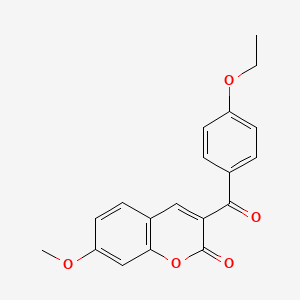
3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one” is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The ethoxybenzoyl group suggests the presence of an ester functional group, which typically imparts characteristic chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “3-(4-Ethoxybenzoyl)acrylic acid” are typically synthesized through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The chromen-2-one core indicates a fused two-ring system, with the ethoxybenzoyl and methoxy groups likely attached at the 3 and 7 positions, respectively .Chemical Reactions Analysis
The compound may undergo typical organic reactions associated with esters and aromatic compounds. For instance, the ester group could undergo hydrolysis, while the aromatic ring could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester group could make it polar and potentially capable of participating in hydrogen bonding .科学的研究の応用
Synthesis Protocols and Core Structure Importance 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one belongs to the class of compounds known as 6H-benzo[c]chromen-6-ones, which are recognized for their core structural role in secondary metabolites of considerable pharmacological importance. Due to the limited quantities produced by natural sources, synthetic protocols for these compounds have been developed and reviewed extensively. These protocols include Suzuki coupling reactions for biaryl synthesis followed by lactonization, reactions with 3-formylcoumarin, radical-mediated cyclization of arylbenzoates, and metal or base-catalyzed cyclization processes. Efficient and simple procedures notably involve the reactions of Michael acceptor (chromenones and chalcones) with dicarbonyl compounds, highlighting the significance of 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one in synthetic organic chemistry and its potential in pharmacological applications (Mazimba, 2016).
Anticancer Drug Development and Tumor Specificity Research into anticancer drugs has identified compounds within the category of 3-styrylchromones and 3-styryl-2H-chromenes, closely related to 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one, demonstrating high tumor specificity with minimal toxicity to normal keratinocytes. These compounds, through apoptotic mechanisms potentially down-regulating the glycerophospholipid pathway, have been highlighted for their promising profiles in developing anticancer therapies with reduced keratinocyte toxicity. This suggests that derivatives of 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one could be of interest in the search for novel anticancer agents with enhanced selectivity and reduced side effects (Sugita et al., 2017).
Environmental Persistence and Ecotoxicity The environmental presence and ecotoxicity of organic compounds, including parabens and UV filters, underscore the importance of understanding the environmental fate and impact of compounds like 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one. Research on parabens, as structurally related compounds, has shown their ubiquity in water systems and sediments, revealing the need for studies on the biodegradability, persistence, and potential ecotoxic effects of similar compounds. This body of work indicates the necessity for comprehensive environmental assessments of synthetic compounds, including their interactions with aquatic ecosystems and potential bioaccumulation (Haman et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-ethoxybenzoyl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-23-14-7-4-12(5-8-14)18(20)16-10-13-6-9-15(22-2)11-17(13)24-19(16)21/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLXIQZPAZJKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2447863.png)
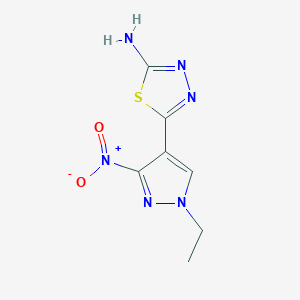
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2447865.png)
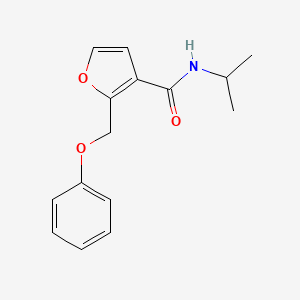
![N-(2-chlorobenzyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2447871.png)

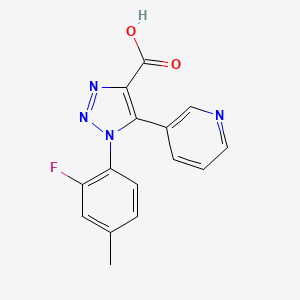



![N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447878.png)
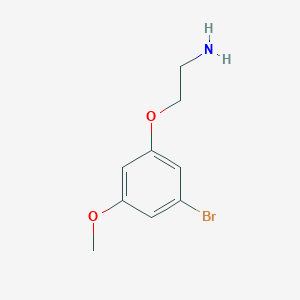
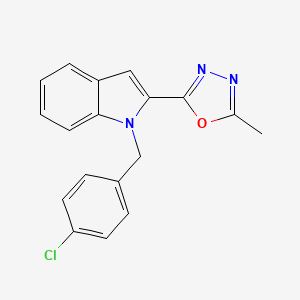
![4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2447883.png)